![molecular formula C12H13NO7 B14324875 Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- CAS No. 102038-88-0](/img/structure/B14324875.png)
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of a glycine backbone, a carboxymethyl group, and a substituted phenyl ring with formyl and dihydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- typically involves multi-step organic reactions. One common method includes the protection of glycine, followed by the introduction of the carboxymethyl group through alkylation. The phenyl ring is then substituted with formyl and dihydroxy groups using electrophilic aromatic substitution reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Glycine, N-(carboxymethyl)-N-[(5-carboxy-2,3-dihydroxyphenyl)methyl]-
Reduction: Glycine, N-(carboxymethyl)-N-[(5-hydroxymethyl-2,3-dihydroxyphenyl)methyl]-
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is studied for its potential role in metabolic pathways and enzyme interactions. It may serve as a model compound for understanding amino acid modifications.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- involves its interaction with specific molecular targets. The formyl and dihydroxy groups on the phenyl ring allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular functions.
類似化合物との比較
Similar Compounds
- Glycine, N-(carboxymethyl)-N-[(5-hydroxy-2,3-dihydroxyphenyl)methyl]-
- Glycine, N-(carboxymethyl)-N-[(5-methoxy-2,3-dihydroxyphenyl)methyl]-
- Glycine, N-(carboxymethyl)-N-[(5-nitro-2,3-dihydroxyphenyl)methyl]-
Uniqueness
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
102038-88-0 |
|---|---|
分子式 |
C12H13NO7 |
分子量 |
283.23 g/mol |
IUPAC名 |
2-[carboxymethyl-[(5-formyl-2,3-dihydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H13NO7/c14-6-7-1-8(12(20)9(15)2-7)3-13(4-10(16)17)5-11(18)19/h1-2,6,15,20H,3-5H2,(H,16,17)(H,18,19) |
InChIキー |
YECRJMXCARQLSP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
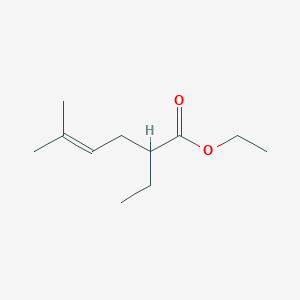
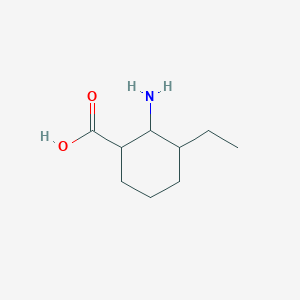
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
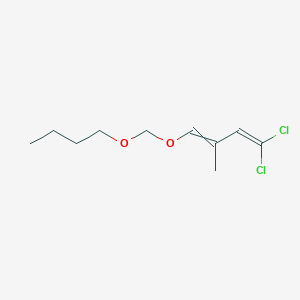
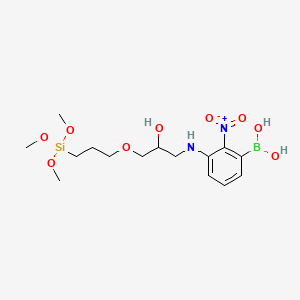

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
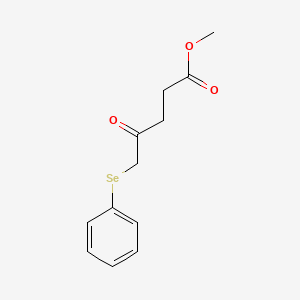
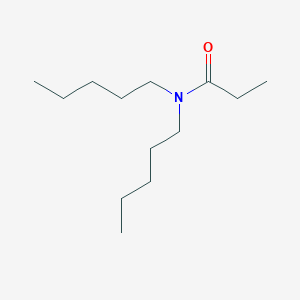
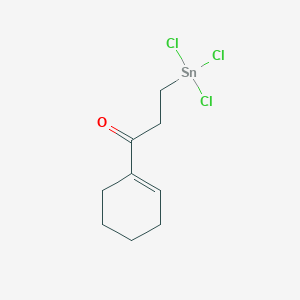
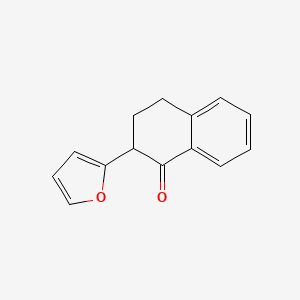
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
